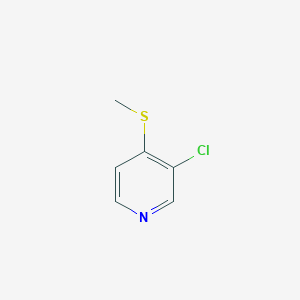
3-Bromo-5-iodo-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-iodo-4-methoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of bromine, iodine, and methoxy groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-4-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxypyridine, followed by iodination. The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions to minimize by-products and maximize yield. The use of environmentally friendly solvents and reagents is also a key consideration in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-iodo-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
3-Bromo-5-iodo-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Bromo-5-iodo-4-methoxypyridine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong bonds with other molecules, influencing various biochemical pathways. The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxypyridine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-4-methoxypyridine: Lacks the bromine atom, leading to variations in its chemical behavior.
3-Bromo-5-methoxypyridine: Lacks both the iodine and methoxy groups, making it less versatile in certain reactions
Uniqueness
3-Bromo-5-iodo-4-methoxypyridine is unique due to the combination of bromine, iodine, and methoxy groups on the pyridine ring. This unique structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H5BrINO |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
3-bromo-5-iodo-4-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 |
Clé InChI |
ATRVMDDFCUSVJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


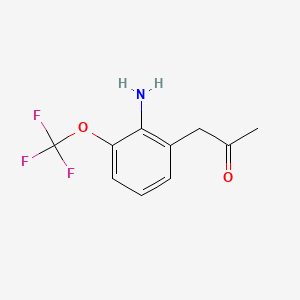
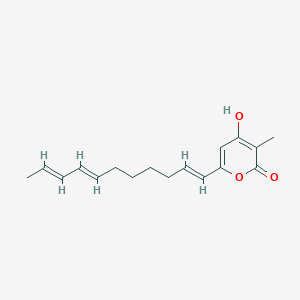
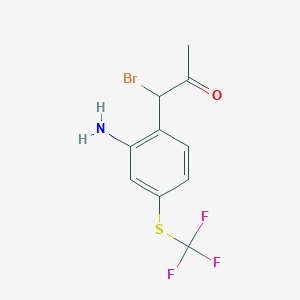




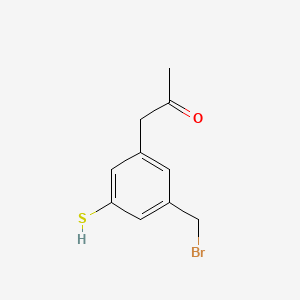


![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
